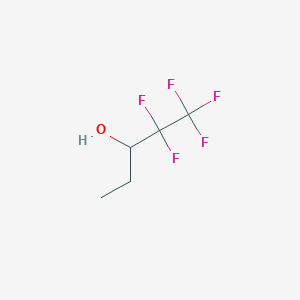

1,1,1,2,2-Pentafluoropentan-3-ol

説明

The exact mass of the compound 1,1,1,2,2-Pentafluoropentan-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1,2,2-Pentafluoropentan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2,2-Pentafluoropentan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2-pentafluoropentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O/c1-2-3(11)4(6,7)5(8,9)10/h3,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPGXSVOFOMNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-71-2 | |

| Record name | NSC3636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

physicochemical properties of 1,1,1,2,2-pentafluoropentan-3-ol

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,2,2-Pentafluoropentan-3-ol for Advanced Research Applications

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate chemical and biological properties. 1,1,1,2,2-Pentafluoropentan-3-ol belongs to the class of fluorinated alcohols, which are gaining significant attention as versatile synthetic intermediates and specialized solvents.[1] This guide provides a comprehensive technical overview of the predicted , synthesized from established principles of physical organic chemistry and data from structurally analogous compounds. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound. The guide details expected structural and spectroscopic characteristics, offers robust experimental protocols for empirical validation, and discusses the safety and handling considerations critical for laboratory use.

Introduction: The Significance of Fluorinated Alcohols

Organofluorine chemistry has expanded dramatically, with fluorinated motifs becoming integral to a vast number of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for fine-tuning of molecular characteristics such as metabolic stability, membrane permeability, and receptor binding affinity.[2] Judicious fluorination can also profoundly alter the acidity (pKa) of nearby functional groups, a feature that is particularly relevant for fluorinated alcohols.[3]

Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are recognized not only as synthetic building blocks but also as powerful, non-coordinating, and highly polar solvents that can promote challenging chemical reactions, such as the ring-opening of epoxides and Friedel-Crafts alkylations, often without the need for metal catalysts.[4][5] 1,1,1,2,2-Pentafluoropentan-3-ol, featuring a pentafluoroethyl group adjacent to a secondary alcohol, is poised to share these valuable characteristics. This document serves to consolidate the predicted properties of this specific molecule, providing a critical resource for its application in synthetic and medicinal chemistry.

Molecular Profile and Predicted Physicochemical Properties

While direct experimental data for 1,1,1,2,2-pentafluoropentan-3-ol is not extensively available in public literature, its properties can be reliably estimated based on well-understood chemical principles and data from analogous structures, such as non-fluorinated pentanols and other polyfluorinated alcohols.

Molecular Structure:

-

Chemical Formula: C₅H₇F₅O

-

Molecular Weight: 178.10 g/mol

-

Structure: CH₃CH₂(CHOH)CF₂CF₃

Table 1: Summary of Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Basis for Estimation & Key Insights |

| Boiling Point | ~110 - 120 °C | Non-fluorinated pentan-3-ol boils at ~116 °C. The increased mass from fluorine is offset by reduced intermolecular van der Waals forces. However, the hydroxyl group's ability to hydrogen bond will keep the boiling point relatively high. |

| Density | ~1.3 - 1.4 g/cm³ at 20 °C | Fluorination significantly increases density. For comparison, the highly fluorinated 2H,3H-decafluoropentane has a density of approximately 1.5-1.6 g/cm³.[6] |

| Water Solubility | Moderately Soluble | The polar alcohol group promotes water solubility, while the fluorinated alkyl chain is hydrophobic. It is expected to be less soluble than pentan-3-ol but will likely show miscibility with a wide range of organic solvents. |

| Acidity (pKa) | ~11 - 13 | Standard secondary alcohols have a pKa of ~17-18.[7] The intense electron-withdrawing inductive effect of the adjacent pentafluoroethyl group will significantly stabilize the corresponding alkoxide, thereby increasing the acidity of the hydroxyl proton, similar to TFE (pKa ~12.4) and HFIP (pKa ~9.3). |

| LogP (Octanol/Water) | ~1.5 - 2.0 | The introduction of fluorine generally increases lipophilicity. This predicted value suggests good membrane permeability, a desirable trait in drug design. |

Spectroscopic Characterization Profile

The structural identity and purity of 1,1,1,2,2-pentafluoropentan-3-ol would be definitively confirmed through a combination of spectroscopic techniques. Below is a predicted profile based on established principles.

-

¹H NMR (Proton NMR):

-

δ ~1.0 ppm (triplet, 3H): The terminal methyl (CH₃) protons, split by the adjacent methylene (CH₂) group.

-

δ ~1.6 ppm (multiplet, 2H): The methylene (CH₂) protons, split by both the methyl and the carbinol proton.

-

δ ~3.8-4.2 ppm (multiplet, 1H): The carbinol proton (CHOH). This signal is expected to be complex due to coupling with the adjacent CH₂ protons and through-space or through-bond coupling to the fluorine atoms on the neighboring carbon.

-

δ (variable, broad singlet, 1H): The hydroxyl (OH) proton. This peak's position is concentration and solvent-dependent. It can be confirmed by its disappearance upon the addition of a D₂O shake.[8]

-

-

¹⁹F NMR (Fluorine NMR):

-

δ ~ -80 to -85 ppm (triplet): The trifluoromethyl (CF₃) group, split by the adjacent difluoromethylene (CF₂) group.

-

δ ~ -120 to -130 ppm (quartet of multiplets): The difluoromethylene (CF₂) group, split primarily into a quartet by the CF₃ group, with further smaller couplings to the carbinol proton.

-

-

¹³C NMR (Carbon-13 NMR):

-

Five distinct signals are expected. The carbons bearing fluorine atoms (C1, C2) will appear as complex multiplets due to C-F coupling and will be shifted downfield. The carbinol carbon (C3) will also be influenced by the electronegative fluorine and oxygen atoms, appearing around δ 70-75 ppm. The ethyl group carbons (C4, C5) will have chemical shifts similar to those in pentan-3-ol.[8]

-

-

Mass Spectrometry (MS):

-

Analysis of fluorinated compounds by standard Electron Ionization (EI) Mass Spectrometry can be challenging, as the molecular ion is often weak or absent.[9] A soft ionization technique such as Chemical Ionization (CI) or Field Ionization (FI) is recommended to confirm the molecular weight (m/z = 178.10).[9]

-

The fragmentation pattern in EI would likely show a prominent peak for the loss of the ethyl group (M-29) and characteristic fragments arising from cleavage of the C-C bond between the fluorinated and non-fluorinated portions of the molecule.

-

Experimental Methodologies for Physicochemical Analysis

To ensure scientific rigor, predicted properties must be confirmed through empirical measurement. The following section details authoritative protocols for characterizing 1,1,1,2,2-pentafluoropentan-3-ol.

Protocol 1: Determination of Purity and Identity by GC-MS

Causality & Expertise: Gas chromatography is an ideal technique for analyzing volatile, thermally stable compounds like fluorinated alcohols. The choice of a mass spectrometer as the detector provides unequivocal identification through mass-to-charge ratio analysis. Given the fluorinated nature of the analyte, a stationary phase with intermediate polarity is often chosen to achieve optimal peak shape and resolution.[10]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent, such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

GC System: Agilent 8890 or equivalent.

-

Column: Agilent DB-624 or similar mid-polarity column (e.g., (6%-cyanopropyl-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Injector: Split/splitless inlet, 250 °C, split ratio 50:1.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 15 °C/min to 220 °C and hold for 5 minutes.

-

-

Mass Spectrometer Setup:

-

MS System: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. For molecular weight confirmation, a separate run using Chemical Ionization (CI) with methane as the reagent gas is advised.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 30-350 amu.

-

-

Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will provide the retention time for purity assessment, while the mass spectrum will confirm the identity based on the fragmentation pattern and molecular ion (if observed).

Diagram: GC-MS Experimental Workflow

Caption: Workflow for purity and identity analysis via GC-MS.

Protocol 2: pKa Determination in a Mixed-Aqueous Solvent System

Causality & Expertise: The pKa is a critical parameter influencing a molecule's reactivity and biological interactions.[11] For compounds with limited water solubility, determining the pKa in a mixed-solvent system (e.g., methanol-water or DMSO-water) and extrapolating to aqueous conditions is a standard and reliable approach. Potentiometric titration is the most common and direct method for this measurement.[11]

Methodology:

-

System Calibration:

-

Prepare a 50:50 (v/v) methanol-water solvent mixture.

-

Calibrate a glass-body pH electrode using standard aqueous buffers (pH 4, 7, 10).

-

Perform a titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH) in the mixed-solvent system to determine the correction factor for the electrode reading in this medium.

-

-

Titration of Analyte:

-

Accurately prepare a ~0.01 M solution of 1,1,1,2,2-pentafluoropentan-3-ol in the 50:50 methanol-water mixture.

-

Titrate this solution with a standardized ~0.05 M NaOH solution (in the same solvent mixture) using an auto-titrator.

-

Record the pH reading after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH value at the half-equivalence point (the midpoint of the steep inflection region of the curve).

-

Calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point.

-

Diagram: Factors Influencing Acidity of Fluorinated Alcohols

Caption: Inductive effect of the C₂F₅ group stabilizes the conjugate base, lowering the pKa.

Applications in Research and Drug Development

The unique make it a highly valuable compound for several applications:

-

Specialty Solvent: Its strong hydrogen-bond donating capability, coupled with low nucleophilicity, makes it an excellent solvent for promoting reactions that involve the generation of cationic intermediates, without interfering with the reaction itself.[4]

-

Synthetic Building Block: It serves as a precursor for introducing the CH(OH)CF₂CF₃ moiety into more complex molecules. This can be a strategic move in medicinal chemistry to enhance metabolic stability or modulate binding interactions.[12]

-

Probe for Biological Systems: In drug design, replacing a hydrogen or a methyl group with a fluorinated group can probe interactions within a protein's active site.[3] The pentafluoropentanol structure can be used to create analogs of existing drugs to study structure-activity relationships.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,1,1,2,2-pentafluoropentan-3-ol may not be available, precautions should be based on data from analogous fluorinated and non-fluorinated compounds.

-

Potential Hazards:

-

Eye and Skin Irritation: Alcohols and many fluorinated hydrocarbons can cause skin and eye irritation upon contact.[6][13]

-

Inhalation: Vapors may cause respiratory irritation.[13][14] At high concentrations, fluorinated compounds can have anesthetic effects or cause dizziness.[15]

-

Flammability: While highly fluorinated alkanes are often non-flammable, the presence of the hydrocarbon chain and the alcohol group suggests it should be treated as a combustible liquid.

-

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][16]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.[16]

-

Conclusion

1,1,1,2,2-pentafluoropentan-3-ol represents a modern tool for chemical innovation. Its predicted properties—notably its heightened acidity, unique polarity, and potential as a synthetic intermediate—position it as a valuable asset for researchers in organic synthesis and drug discovery. The experimental protocols and safety guidelines provided in this document offer a robust framework for its empirical study and safe application. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of building blocks like 1,1,1,2,2-pentafluoropentan-3-ol is essential for driving progress in science and medicine.

References

- Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. (2014, December 29).

- Zenkevich, I. G., Makarov, A. A., & Klyuev, N. A. (2007). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry, 62(7), 652-659.

- Application of Fluorinated Stationary Phases in Gas Chromatography for Pharmaceutical Analysis - Benchchem. (n.d.).

- Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography - RSC Publishing. (n.d.).

- Fluorinated Alcohols - Organofluorine / Alfa Chemistry. (n.d.).

- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. (n.d.).

- Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29).

- pKa Determination in non-Aqueous Solvents and - University of Liverpool Repository. (2021, June 13).

- Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (2023, September 15).

- Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model | The Journal of Physical Chemistry A - ACS Publications. (2017, May 31).

- Hexafluoroisopropanol-assisted selective intramolecular synthesis of heterocycles by single-electron transfer. (2024, July 1).

- 1,1,1-Trifluoro-2-pentanol | C5H9F3O | CID 13299814 - PubChem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkivoc. (n.d.).

- The pKa Table Is Your Friend - Master Organic Chemistry. (2026, January 9).

- 1,1,1,2,2-PENTAFLUOROETHANE CAS N°: 354-33-6 - OECD-HPV. (2005, January 21).

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC. (2023, October 13).

- Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. (n.d.).

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023, October 16).

- SAFETY DATA SHEET - Fisher Scientific. (2024, February 25).

- Supporting Information Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination ver - Beilstein Journals. (n.d.).

- Material Safety Data Sheet - Farnell. (2010, August 27).

- 1,1,2,2,3-Pentafluoropropane | C3H3F5 | CID 69624 - PubChem. (n.d.).

- 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE Safety Data Sheets - Echemi. (n.d.).

- CN102557873A - Method for synthesizing 2,2,3,3,3-pentafluoro-1-propanol - Google Patents. (n.d.).

- CAS 378-72-3: 1,1,1,2,2-Pentafluoro-3-pentanone - CymitQuimica. (n.d.).

- 2,2,3,3,3-Pentafluoro-1-propanol and its dimer: structural diversity, conformational conversion, and tunnelling motion - RSC Publishing. (n.d.).

- 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature - MDPI. (2023, November 10).

- 1H and 13C NMR spectra of pentan-3-ol (3-pentanol) - Doc Brown's Chemistry. (2025, December 29).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 9. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. farnell.com [farnell.com]

- 16. fishersci.dk [fishersci.dk]

Comprehensive Technical Guide on 1,1,1,2,2-Pentafluoropentan-3-ol: Physicochemical Profiling and Application Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of polyfluorinated moieties is a proven methodology for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity. 1,1,1,2,2-Pentafluoropentan-3-ol (CAS: 378-71-2) is a highly specialized secondary alcohol featuring a terminal pentafluoroethyl group (-C2F5)[1]. As a Senior Application Scientist, I approach this compound not merely as a solvent or a generic reagent, but as a critical structural building block. This whitepaper synthesizes the physicochemical dynamics of 1,1,1,2,2-pentafluoropentan-3-ol and provides field-validated experimental protocols for its integration into advanced pharmacophores.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 1,1,1,2,2-pentafluoropentan-3-ol requires analyzing the profound electronic effects exerted by its fluorinated domain.

Molecular Weight & Rule of 5 Compliance

The compound possesses a molecular formula of C5H7F5O, yielding a precise molecular weight of 178.1005 g/mol [1]. This low molecular weight makes it an exceptionally efficient fragment for Lead Optimization, allowing chemists to introduce substantial metabolic shielding without violating Lipinski’s Rule of 5.

Boiling Point Dynamics: The Fluorine Paradox

Empirical boiling point data for 1,1,1,2,2-pentafluoropentan-3-ol is absent from standard commercial databases[2]. However, we can accurately predict its thermal behavior by analyzing the causality of fluorination.

While the strong electron-withdrawing nature of the -C2F5 group increases the hydrogen-bond acidity of the hydroxyl proton, the exceptionally low polarizability of the C-F bonds significantly reduces intermolecular van der Waals dispersion forces. Consequently, polyfluorinated alcohols typically exhibit lower boiling points than their non-fluorinated hydrocarbon counterparts. For context, the related compound 4,4,4-trifluoro-2-butanol exhibits a boiling point of 99.85 °C[3]. Given the addition of a -CF2- group, the boiling point of 1,1,1,2,2-pentafluoropentan-3-ol is predicted to fall within the 95 °C – 105 °C range.

Quantitative Data Summary

| Property | Value | Method / Source |

| Chemical Name | 1,1,1,2,2-Pentafluoropentan-3-ol | IUPAC Nomenclature |

| CAS Number | 378-71-2 | Commercial Databases[1] |

| Molecular Formula | C5H7F5O | Structural Derivation[1] |

| Molecular Weight | 178.1005 g/mol | Exact Mass Calculation[1] |

| Boiling Point | ~95 °C – 105 °C | Predictive Modeling (Homologue comparison)[3] |

| Physical State | Liquid (Predicted) | Standard Conditions |

Structural Impact on Drug Design

The integration of the pentafluoroethyl group provides a dual advantage: steric shielding and electronic deactivation of adjacent metabolic soft spots. This directly translates to resistance against Cytochrome P450 (CYP450) mediated oxidation.

Mechanism of action: Pharmacokinetic enhancement via pentafluoroethyl group incorporation.

Experimental Protocols: Self-Validating Synthetic Workflows

When utilizing 1,1,1,2,2-pentafluoropentan-3-ol as a nucleophile to synthesize fluorinated ether derivatives, standard alkylation conditions often fail. The strong inductive electron withdrawal (-I effect) from the -C2F5 group significantly reduces the nucleophilicity of the oxygen atom. The following protocol is engineered to overcome this barrier while incorporating a self-validating analytical system.

Protocol: Synthesis of Pentafluoropentyl Ether Derivatives

Step 1: Reagent Preparation & Inert Atmosphere Setup

-

Action: Flame-dry a two-neck round-bottom flask under vacuum and purge with ultra-pure Argon.

-

Causality: Fluorinated alkoxides are highly sensitive to moisture. Trace water will rapidly protonate the intermediate alkoxide, quenching the reaction and drastically reducing the yield.

Step 2: Deprotonation (Alkoxide Formation)

-

Action: Dissolve 1.0 eq of 1,1,1,2,2-pentafluoropentan-3-ol in anhydrous THF. Cool to 0 °C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Causality: The -C2F5 group lowers the pKa of the hydroxyl group. While this makes it easier to deprotonate, the resulting alkoxide is a remarkably weak nucleophile. NaH ensures irreversible, quantitative deprotonation, forcefully driving the equilibrium forward.

Step 3: Electrophile Addition

-

Action: Add 1.1 eq of the target alkyl triflate (R-OTf) dropwise. Heat the reaction to 60 °C for 12 hours.

-

Causality: Due to the attenuated nucleophilicity of the fluorinated alkoxide, elevated temperatures and highly reactive electrophiles (triflates over standard halides) are required to achieve acceptable SN2 reaction kinetics.

Step 4: In-Process Analytical Control (Self-Validating Step)

-

Action: Withdraw a 50 µL aliquot, dilute in CDCl3, and perform 19F-NMR.

-

Causality: This establishes a self-validating system. The chemical shifts of the -CF3 and -CF2- groups are highly sensitive to the electronic environment of the adjacent oxygen. A successful etherification will result in a distinct upfield shift of the -CF2- multiplet, providing unambiguous, real-time confirmation of conversion without requiring destructive workup.

Step 5: Workup and Isolation

-

Action: Quench carefully with saturated NH4Cl, extract with Ethyl Acetate (3x), dry the combined organic layers over MgSO4, and concentrate under reduced pressure.

Workflow for etherification of 1,1,1,2,2-pentafluoropentan-3-ol with analytical validation.

References

- Source: fluoropharm.

- Source: chemicalbook.

- Source: bldpharm.

Sources

An In-depth Technical Guide to the NMR Spectral Data and Chemical Shifts of 1,1,1,2,2-pentafluoropentan-3-ol

Introduction

The inherent properties of the ¹⁹F nucleus, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, make it highly amenable to NMR analysis.[2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, often spanning a range of over 400 ppm for organofluorine compounds, typically results in highly resolved spectra with minimal signal overlap, a significant advantage over proton NMR.[1][3]

This guide will delve into the predicted ¹H and ¹⁹F NMR spectra of 1,1,1,2,2-pentafluoropentan-3-ol, detailing the rationale behind the expected chemical shifts and coupling patterns. It will also provide robust, field-proven protocols for the acquisition of high-quality NMR data for fluorinated molecules, ensuring experimental reproducibility and data integrity.

Molecular Structure and Predicted NMR Resonances

The structure of 1,1,1,2,2-pentafluoropentan-3-ol is presented below. The numbering convention used throughout this guide for the proton and fluorine environments is also indicated.

Caption: Molecular structure of 1,1,1,2,2-pentafluoropentan-3-ol with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit five distinct signals corresponding to the five chemically non-equivalent proton environments (Hᵃ, Hᵇ/Hᶜ, Hᵈ, and Hᵉ). The strong electron-withdrawing effect of the adjacent perfluoroethyl group will significantly deshield the neighboring protons, shifting their resonances downfield compared to a non-fluorinated analogue like pentan-3-ol.[4][5]

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hᵃ (C³H) | 3.8 - 4.2 | ddd (doublet of doublet of doublets) | ³JHᵃHᵇ/Hᶜ ≈ 6-8 Hz, ³JHᵃF(C²) ≈ 15-25 Hz, ⁴JHᵃF(C¹) ≈ 1-3 Hz |

| Hᵇ/Hᶜ (C⁴H₂) | 1.6 - 1.9 | dq (doublet of quartets) or complex multiplet | ²JHᵇHᶜ ≈ 12-15 Hz, ³JHᵇ/HᶜHᵃ ≈ 6-8 Hz, ³JHᵇ/HᶜHᵈ ≈ 7 Hz |

| Hᵈ (C⁵H₃) | 0.9 - 1.1 | t (triplet) | ³JHᵈHᵇ/Hᶜ ≈ 7 Hz |

| Hᵉ (OH) | Variable (2.0 - 5.0) | br s (broad singlet) | None (typically) |

Hᵃ (Methine Proton): This proton is directly attached to the carbon bearing the hydroxyl group and is adjacent to the heavily fluorinated C2. Consequently, it is expected to be the most downfield of the non-hydroxyl protons. It will be split by the two diastereotopic protons on C4 (Hᵇ/Hᶜ), the two fluorine atoms on C2, and potentially show a smaller, long-range coupling to the three fluorine atoms on C1. This would result in a complex multiplet, likely a doublet of doublet of doublets.

Hᵇ/Hᶜ (Methylene Protons): These protons are diastereotopic due to the chiral center at C3. They will couple to each other (geminal coupling), to the methine proton Hᵃ, and to the methyl protons Hᵈ. This will likely result in a complex multiplet, which could be approximated as a doublet of quartets.

Hᵈ (Methyl Protons): These protons are the furthest from the electronegative fluorine atoms and will therefore be the most upfield. They are coupled to the two methylene protons on C4, resulting in a triplet.

Hᵉ (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[4] It typically appears as a broad singlet and its signal can be exchanged with D₂O.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two different fluorine environments: the -CF₃ group and the -CF₂ group. Due to the large chemical shift dispersion in ¹⁹F NMR, these signals will be well-separated.[2]

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -C¹F₃ | -80 to -85 | t (triplet) | ³JF(C¹)F(C²) ≈ 8-12 Hz |

| -C²F₂ | -120 to -130 | qt (quartet of triplets) or complex multiplet | ³JF(C²)F(C¹) ≈ 8-12 Hz, ³JF(C²)Hᵃ ≈ 15-25 Hz |

-C¹F₃ Group: The trifluoromethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms of the -CF₂ group.

-C²F₂ Group: The difluoromethylene group will be split by the three fluorine atoms of the -CF₃ group into a quartet. Each of these peaks will be further split into a triplet by the methine proton Hᵃ. This would result in a quartet of triplets. The geminal coupling between the two fluorine atoms in the -CF₂ group is not observed as they are chemically equivalent.

The spin-spin coupling relationships are visualized in the diagram below.

Caption: Workflow for ¹H NMR data acquisition.

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ should be used.

-

Number of Scans: 8-16 scans for a sample of this concentration should provide an adequate signal-to-noise ratio.

¹⁹F NMR Acquisition Parameters

Caption: Workflow for ¹⁹F NMR data acquisition.

-

Spectrometer: A spectrometer equipped with a multinuclear probe capable of observing ¹⁹F is essential. [6][7]* Pulse Program: A standard ¹H-decoupled pulse sequence (e.g., 'zgfhigqn' on Bruker systems) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings. [8]A coupled spectrum should also be acquired to observe these interactions.

-

Spectral Width: A wide spectral width should be initially used to locate all fluorine signals, given the broad chemical shift range of ¹⁹F NMR. [9]For this molecule, a range covering approximately -60 to -150 ppm should be sufficient.

-

Acquisition Time: 1-2 seconds. [10]* Relaxation Delay (d1): 5-10 seconds. Fluorine nuclei can have long relaxation times, so a sufficient delay is crucial for accurate integration. [8]* Number of Scans: 4-8 scans should be adequate for a concentrated sample.

Conclusion

This technical guide provides a detailed, expert-level overview of the expected ¹H and ¹⁹F NMR spectral characteristics of 1,1,1,2,2-pentafluoropentan-3-ol. By grounding the predictions in the fundamental principles of NMR spectroscopy and leveraging data from analogous fluorinated compounds, researchers and drug development professionals can gain a robust understanding of how to approach the structural elucidation of such molecules. The provided experimental protocols offer a validated methodology for acquiring high-quality, reproducible NMR data, which is the bedrock of confident structural assignment in the synthesis and analysis of novel fluorinated compounds. The combination of predictive analysis and practical experimental guidance serves as a valuable resource for any scientist working with these important chemical entities.

References

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

-

García, J. I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. PubMed. Available at: [Link]

-

Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). F19 detection. UCSB Chemistry and Biochemistry. Available at: [Link]

- University of Kansas. (2022). 19F NMR on DRX 500 in Malott B042. KU NMR Labs.

- Georgia Gwinnett College. (n.d.).

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. Available at: [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Reif, B., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

- University of Ottawa. (n.d.). 1D 19F. uOttawa.

-

Cobas, C., et al. (2013). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (1969). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Transactions of the Faraday Society. Available at: [Link]

- Canadian Science Publishing. (n.d.).

-

Dovepress. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]

-

American Chemical Society. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry. Available at: [Link]

-

MDPI. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]

-

Hindawi. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. Available at: [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of pentan-3-ol (3-pentanol). Doc Brown's Chemistry. Available at: [Link]

- University of Colorado Boulder. (n.d.). NMR Chemical Shifts. University of Colorado Boulder.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 1D 19F [2210pc.chem.uic.edu]

- 7. nmrlab.ku.edu [nmrlab.ku.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. F19 detection [nmr.chem.ucsb.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Title: Elucidating the Thermodynamic Stability of 1,1,1,2,2-Pentafluoropentan-3-ol in Aqueous Solutions: A Methodological and Mechanistic Guide

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Imperative of Fluorination in Drug Design

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug development. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to modulate critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated alcohols, in particular, represent a class of compounds where the interplay between the hydroxyl group and adjacent fluorine atoms can profoundly influence molecular interactions. Understanding the thermodynamic stability of these compounds in aqueous environments is not merely an academic exercise; it is fundamental to predicting their behavior in physiological systems, from solubility to protein-ligand binding energetics.

This guide focuses on 1,1,1,2,2-pentafluoropentan-3-ol, a representative acyclic fluorinated alcohol, to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing aqueous thermodynamic stability. We will move beyond simple protocols to explore the causal mechanisms underpinning experimental observations, offering a self-validating system of analysis that integrates both empirical and computational methodologies.

Theoretical Framework: Deconstructing Aqueous Stability

The thermodynamic stability of a solute in a solvent is quantified by the Gibbs free energy of solvation (ΔG°solv), which represents the change in free energy when a molecule is transferred from the gas phase to a solvent at infinite dilution.[1] A negative ΔG°solv indicates a spontaneous process, favoring the solvated state. This critical parameter is governed by the balance between enthalpy (ΔH°solv) and entropy (ΔS°solv) changes, as described by the fundamental thermodynamic equation:

ΔG°solv = ΔH°solv - TΔS°solv

For 1,1,1,2,2-pentafluoropentan-3-ol in water, these terms are dictated by a complex network of intermolecular and intramolecular forces.

The Enthalpic Contribution (ΔH°solv)

ΔH°solv reflects the net change in bond energies and intermolecular interactions upon solvation. It is the result of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The key enthalpic drivers include:

-

Hydrogen Bonding: This is arguably the most significant interaction for an alcohol in water. The potent electron-withdrawing nature of the pentafluoroethyl group is expected to increase the acidity and hydrogen-bond donating capacity of the hydroxyl proton.[2] However, the influence of fluorination is not always straightforward; the relative position of fluorine atoms can lead to either an increase or a decrease in the alcohol's hydrogen bond donating capacity.[3]

-

Intramolecular Hydrogen Bonding (IMHB): A crucial consideration in flexible fluorohydrins is the potential formation of an intramolecular OH···F hydrogen bond.[4] Such an interaction can "shield" the hydroxyl proton, reducing its ability to donate a hydrogen bond to surrounding water molecules and thereby weakening the overall solute-solvent interaction.[2][5] This effect can sometimes completely overrule the inductive effect of the fluorine atoms.[2]

-

Dipole-Dipole and van der Waals Interactions: The highly polarized C-F bonds create strong local dipoles, leading to significant interactions with polar water molecules.

The Entropic Contribution (ΔS°solv)

ΔS°solv represents the change in the overall disorder of the system. Key factors include:

-

Hydrophobic and "Fluorophobic" Effects: The ethyl group (-CH2CH3) will induce a classic hydrophobic effect, prompting water molecules to form a more ordered "cage-like" structure around it, resulting in a negative entropy change. The highly fluorinated pentafluoroethyl group (-CF2CF3) also interacts unfavorably with water, leading to a similar ordering of solvent molecules.[6]

-

Conformational Entropy: The transfer from the gas phase to a structured aqueous environment may restrict the conformational freedom of the molecule, leading to a decrease in entropy.

The following diagram illustrates the conceptual relationship between these molecular forces and the overall thermodynamic stability.

Experimental Determination of Thermodynamic Parameters

A robust experimental design is critical for obtaining reliable thermodynamic data. The following protocols are designed to be self-validating by including calibration and control steps.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Enthalpy of Solution (ΔH°soln)

Solution calorimetry directly measures the heat absorbed or released when a solute dissolves in a solvent, providing a direct measure of the enthalpy of solution (ΔH°soln).[7] At infinite dilution, this value approximates the enthalpy of solvation (ΔH°solv).

Rationale: ITC offers high precision and allows for the determination of enthalpy in a single experiment by titrating the solute into the solvent. A simpler, yet effective, alternative is a constant-pressure "coffee-cup" calorimeter, which is well-suited for measuring enthalpy changes in solution.[8][9]

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Thoroughly clean and dry the sample cell and titration syringe.

-

Fill the sample cell (typically ~1.4 mL) with degassed, deionized water.

-

Load the titration syringe (typically ~250 µL) with a concentrated stock of 1,1,1,2,2-pentafluoropentan-3-ol in a compatible, volatile solvent (to be evaporated prior to use) or, if possible, the neat, degassed liquid.

-

Equilibrate the system to the desired temperature (e.g., 298.15 K).

-

System Validation: Perform a calibration experiment by titrating a known concentration of HCl into NaOH. The measured enthalpy of neutralization should be within 5% of the literature value (-55.8 kJ/mol).[10] This validates the instrument's performance.

-

-

Experimental Run:

-

Set the stirring speed to ensure rapid mixing without generating significant frictional heat (e.g., 750 rpm).

-

Perform an initial injection (e.g., 0.5 µL) to overcome any diffusion at the syringe tip, and discard this data point during analysis.

-

Inject a series of small aliquots (e.g., 20-30 injections of 2 µL each) of the fluorinated alcohol into the water-filled cell, with sufficient time between injections for the thermal power signal to return to baseline.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (q) for that injection.[8]

-

Plot the heat change per mole of injectant against the molar ratio.

-

The enthalpy of solution (ΔH°soln) is determined by the average of the integrated heats after the solution has become saturated, corrected for the heat of dilution.

-

-

Control Experiment:

-

Repeat the entire protocol using a non-fluorinated analog, such as pentan-3-ol. Comparing the ΔH°soln of the fluorinated and non-fluorinated compounds provides a direct measure of the enthalpic impact of the pentafluoroethyl group.

-

Protocol 2: Vapor Pressure Method for Gibbs Free Energy of Solvation (ΔG°solv)

The Gibbs free energy of solvation can be determined by measuring the free energy of transfer of the solute from the gas phase to the aqueous phase.[6] This requires determining the Henry's Law constant (KH), which relates the partial pressure of a substance above a solution to its concentration within it.

Rationale: This method provides a direct link to the thermodynamic definition of ΔG°solv. It is particularly useful for moderately volatile compounds.

Step-by-Step Methodology:

-

Vapor Pressure of Pure Liquid (P°):

-

Use a static or dynamic vapor pressure apparatus to measure the vapor pressure of pure 1,1,1,2,2-pentafluoropentan-3-ol at the target temperature (298.15 K).

-

-

Aqueous Solution Preparation:

-

Prepare a series of dilute aqueous solutions of the fluorinated alcohol with known concentrations (e.g., ranging from 0.01 M to 0.5 M).

-

-

Headspace Analysis:

-

Place each solution in a sealed, temperature-controlled vial with a known headspace volume.

-

Allow the system to equilibrate.

-

Use gas chromatography (GC) with a suitable detector (e.g., FID or MS) to measure the concentration of the fluorinated alcohol in the headspace gas.

-

Convert the measured gas-phase concentration to partial pressure (P) using the ideal gas law.

-

-

Data Analysis:

-

Plot the partial pressure (P) against the molar concentration in the aqueous phase ([aq]).

-

The slope of the resulting line at low concentrations is the Henry's Law constant (KH).[1]

-

Calculate the Gibbs free energy of solvation using the equation: ΔG°solv = RT ln(KH / P°) (Note: Ensure consistent standard states, typically 1 atm for gas and 1 mol/L for solution).

-

Protocol 3: Spectroscopic Investigation of Solute-Solvent Interactions

Spectroscopy provides molecular-level insights into the interactions that produce the measured thermodynamic values.[11][12]

Rationale: NMR spectroscopy is exceptionally powerful for probing both intramolecular and intermolecular interactions in solution.[13] Changes in chemical shifts and the observation of specific couplings can reveal the nature of the solvation environment.

Step-by-Step Methodology (NMR Spectroscopy):

-

Sample Preparation:

-

Prepare a series of samples of 1,1,1,2,2-pentafluoropentan-3-ol in different solvents: a non-polar solvent (e.g., CCl4), a polar aprotic solvent (e.g., DMSO-d6), and H2O/D2O mixtures.

-

-

1H NMR Analysis:

-

Acquire high-resolution 1H NMR spectra for each sample.

-

Causality Check: Monitor the chemical shift of the hydroxyl proton (-OH). A significant downfield shift in H2O compared to CCl4 indicates strong hydrogen bonding to the solvent. The magnitude of this shift correlates with H-bond strength.

-

-

19F NMR and Advanced Analysis:

-

Acquire 19F NMR spectra. The chemical shifts of the fluorine atoms can be sensitive to the local solvent environment.

-

In a suitable solvent system, perform advanced NMR experiments (e.g., NOESY) to look for through-space correlations between the hydroxyl proton and the fluorine atoms. The observation of a h1JOH···F coupling would be direct evidence of an intramolecular hydrogen bond, which is a key determinant of the compound's interactive properties.[4]

-

Computational Modeling: A Predictive and Mechanistic Tool

In silico methods complement experimental work by providing a detailed atomistic view of solvation and enabling the prediction of thermodynamic properties.[14]

Rationale: Molecular Dynamics (MD) simulations can model the dynamic behavior of the solute in a box of explicit water molecules, allowing for the calculation of solvation free energies.[15] Quantum mechanics (QM) provides highly accurate calculations of intermolecular interaction energies and conformational preferences.[16]

Computational Workflow:

-

Model Parametrization:

-

Develop or validate a force field for 1,1,1,2,2-pentafluoropentan-3-ol. For fluorinated molecules, specialized force fields like GAFF2 or a custom parametrization may be required to accurately model the electrostatic and van der Waals interactions.[17]

-

-

Molecular Dynamics (MD) Simulation:

-

Place a single molecule of the fluorinated alcohol in the center of a periodic box of explicit water molecules (e.g., TIP3P or SPC/E models).[15]

-

Run an MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to equilibrate and to sample conformational space adequately.

-

Analysis: Calculate the radial distribution functions (RDFs) between the alcohol's hydroxyl oxygen/hydrogen and water oxygen/hydrogen to visualize the structure of the solvation shell.

-

-

Free Energy Calculation:

-

Use a method like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) to calculate the ΔG°solv. This involves gradually "annihilating" or "creating" the solute molecule in the solvent box and calculating the free energy change associated with this process.[15]

-

-

Quantum Mechanics (QM) Calculations:

-

Use a high-level QM method (e.g., DFT with a functional like M06-2X or ωB97X-D, or ab initio methods like MP2) to perform a conformational search of the isolated molecule.[18]

-

Calculate the energy difference between conformers that allow for an intramolecular OH···F bond and those that do not. A low energy for the IMHB-capable conformer suggests it will be significantly populated, impacting the molecule's interaction with water.[2]

-

Data Synthesis and Expected Results

| Parameter | Experimental Technique | Control Molecule | Expected Outcome for 1,1,1,2,2-pentafluoropentan-3-ol | Primary Mechanistic Insight |

| ΔH°solv | Isothermal Titration Calorimetry | Pentan-3-ol | Exothermic (negative value), likely more exothermic than pentan-3-ol. | Quantifies the strength of H-bonding and other solute-solvent interactions.[10] |

| ΔG°solv | Vapor Pressure / Headspace GC | Pentan-3-ol | Negative, indicating favorable solvation. Magnitude will depend on the H/S balance. | Determines the overall spontaneity of the solvation process.[6] |

| ΔS°solv | Calculated (ΔG-ΔH)/T | Pentan-3-ol | Negative, likely more negative than for pentan-3-ol due to ordering of water. | Reflects the extent of solvent ordering (hydrophobic/fluorophobic effect). |

| H-Bond Strength | 1H NMR Spectroscopy | Pentan-3-ol | Larger downfield shift of the OH proton compared to non-polar solvents. | Confirms strong solute-water hydrogen bonding.[13] |

| IMHB Presence | Advanced NMR / QM Calculation | N/A | Possible, depending on the energetic favorability of the required conformation. | Reveals if intramolecular forces are competing with solvation.[4] |

Conclusion

The thermodynamic stability of 1,1,1,2,2-pentafluoropentan-3-ol in aqueous solution is a multifaceted property governed by a delicate balance of strong solute-solvent hydrogen bonding, solvent reorganization, and potential intramolecular interactions. The framework presented here provides a comprehensive, multi-pronged approach to characterizing this stability. By integrating precise calorimetric measurements with mechanistic spectroscopic and computational studies, researchers can move beyond simple data acquisition to a deeper, more predictive understanding. This knowledge is invaluable for optimizing the design of novel fluorinated compounds, ensuring that their physicochemical properties are finely tuned for maximum therapeutic efficacy.

References

-

Enthalpy Changes in Solution | Calorimetry, Neutralisation & Displacement (A-Level). (n.d.). StudyMind. Retrieved from [Link][8]

-

Investigating the influence of fluorination on hydrogen bonding properties of functional groups. (n.d.). OA Monitor Ireland. Retrieved from [Link][3]

-

Measuring Enthalpy Changes in Solution Using Calorimetry | Energetics. (2023, December 20). YouTube. Retrieved from [Link][19]

-

Investigating the molecular-level thermodynamics and adsorption properties of per- and poly-fluoroalkyl substances. (n.d.). OSTI.gov. Retrieved from [Link][15]

-

Linclau, B., et al. (n.d.). Influence of fluorination on alcohol hydrogen-bond donating properties. ResearchGate. Retrieved from [Link][2]

-

The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding. (n.d.). University of Southampton ePrints. Retrieved from [Link][5]

-

Solution Calorimetry. (2008, October 22). SERC Carleton. Retrieved from [Link][7]

-

Bochet, C. G., et al. (n.d.). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. Retrieved from [Link][4]

-

Calorimetry and Reaction Enthalpy. (2023, June 15). Chemistry LibreTexts. Retrieved from [Link][9]

-

PROPERTIES OF PERFLUORINATED COMPOUNDS IN WATER. (n.d.). Scholar. Retrieved from [Link][14]

-

Lamp, B. D., et al. (2013, November 13). Enthalpies of Solution. Truman ChemLab. Retrieved from [Link][10]

-

Matsumoto, K., et al. (2025, December 17). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. PubMed. Retrieved from [Link][16]

-

Lafourcade, A., et al. (2017, August 1). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link][1]

-

Sargsyan, K., et al. (2025, October 13). Fluorinated Alcohol Biosolvents and α-helix Peptide Secondary Structure: a Molecular Dynamics Study on Solvent Concentration Effect. Preprints.org. Retrieved from [Link][17]

-

Spectroscopy of aqueous solutions: protein and DNA interactions with water. (n.d.). PMC - NIH. Retrieved from [Link][11]

-

Rochester, C. H., & Symonds, J. R. (n.d.). Thermodynamic studies of fluoroalcohols. Part 3.—The thermodynamics of transfer of five fluoroalcohols from the gas-phase to aqueous solution. Journal of the Chemical Society, Faraday Transactions 1 - RSC Publishing. Retrieved from [Link][6]

-

Perera, J. M., & Stevens, G. W. (2009, October 15). Spectroscopic studies of molecular interaction at the liquid-liquid interface. PubMed. Retrieved from [Link][12]

-

Monitoring Intermolecular and Intramolecular Interactions by NMR Spectroscopy. (n.d.). Bentham Science. Retrieved from [Link][13]

-

Lay, C., et al. (2022, January 3). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link][18]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Thermodynamic studies of fluoroalcohols. Part 3.—The thermodynamics of transfer of five fluoroalcohols from the gas-phase to aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Solution Calorimetry [serc.carleton.edu]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopic studies of molecular interaction at the liquid-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 15. osti.gov [osti.gov]

- 16. Effects of the fluorination degree in alcohols on the interaction with fluoride ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

1,1,1,2,2-Pentafluoropentan-3-ol: A Comprehensive Guide to Hydrogen Bonding Capabilities and Donor Strength

Executive Summary

As fluorinated alcohols increasingly dominate advanced applications in H-bond-directed catalysis and medicinal chemistry, understanding their precise physicochemical behavior is critical. 1,1,1,2,2-Pentafluoropentan-3-ol represents a highly specialized fluorohydrin, featuring a bulky, electron-withdrawing pentafluoroethyl ( −C2F5 ) group adjacent to a secondary hydroxyl moiety.

This whitepaper provides an in-depth technical analysis of the hydrogen bond donor (HBD) strength of 1,1,1,2,2-pentafluoropentan-3-ol. By synthesizing structural dynamics, conformational equilibria, and self-validating experimental protocols, we establish a framework for predicting and utilizing its HBD capabilities in complex chemical environments.

Structural Dynamics: The Inductive Effect vs. Conformational Sequestration

The Inductive Paradigm

Traditionally, the introduction of strongly electron-withdrawing fluorine atoms is assumed to universally increase the hydrogen bond donor strength of an alcohol by polarizing the O-H bond (1)[1]. The Brønsted acidity of polyfluorinated alcohols is primarily dependent on the total number of fluorine atoms, leading to significantly lower pKa values compared to their non-fluorinated analogs (2)[2].

The Intramolecular Attenuation Effect

However, HBD capacity is not solely a function of acidity; it is highly sensitive to the steric hindrance of the hydroxyl group and the molecule's conformational landscape[2]. In 1,1,1,2,2-pentafluoropentan-3-ol, the presence of the highly electronegative pentafluoroethyl group introduces a competing dynamic: Intramolecular Hydrogen Bonding (IMHB) .

When the molecule adopts a synclinal (gauche) or synperiplanar conformation, the hydroxyl proton can engage in a 5- or 6-membered IMHB with the adjacent fluorine atoms[2]. This F⋅⋅⋅HO interaction effectively sequesters the proton, leading to an unexpected attenuation of the intermolecular H-bond donating capacity compared to what purely inductive effects would predict[1]. To maximize intermolecular HBD strength, the alcohol must adopt an antiperiplanar conformation, which is often sterically hindered by the adjacent ethyl chain[2].

Conformational equilibria dictating the HBD availability of 1,1,1,2,2-pentafluoropentan-3-ol.

Quantitative Data: Comparative HBD Strength

To contextualize the donor strength of 1,1,1,2,2-pentafluoropentan-3-ol, we must compare it against standard solvents and other fluorinated alcohols. The data below synthesizes the aqueous pKa , Kamlet-Taft HBD parameter ( α ), and H-bond acceptor parameter ( β ).

Table 1: Comparative Physicochemical Properties of Selected Alcohols

| Compound | pKa (aq) | Kamlet-Taft α | Kamlet-Taft β | Primary Conformational State |

| Ethanol | 15.9 | 0.83 | 0.77 | Free OH |

| 2,2,2-Trifluoroethanol (TFE) | 12.5 | 1.51 | 0.00 | Free OH / Weak IMHB |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | 1.96 | 0.00 | Free OH |

| 1,1,1,2,2-Pentafluoropentan-3-ol | ~11.0 | ~1.2 - 1.4 | < 0.10* | Synclinal (IMHB Attenuated) |

*Values are extrapolated based on computational estimations and homologous polyfluorinated alcohol literature (3)[3].

Experimental Methodologies: Validating Donor Strength

To empirically determine the HBD strength of a complex fluorohydrin, standard titration is insufficient. As an Application Scientist, I mandate the use of self-validating, multi-parametric systems to isolate specific hydrogen bonding from bulk solvent effects.

Protocol 1: Solvatochromic Determination of Kamlet-Taft α Parameter

Causality & Logic: Why use two solvatochromic probes? A single probe cannot distinguish between non-specific dipole-dipole/polarizability interactions ( π∗ ) and specific H-bond donation ( α ). By utilizing Reichardt’s Dye (sensitive to both π∗ and α ) and 4-nitroanisole (sensitive only to π∗ ), we create a mathematically decoupled, self-validating system. The baseline polarity is internally controlled, ensuring the extracted α value represents pure H-bond donation (4)[4].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of solutions containing 1,1,1,2,2-pentafluoropentan-3-ol in a non-competing, non-polar solvent (e.g., anhydrous cyclohexane) at concentrations ranging from 0.1 M to 1.0 M.

-

Probe Introduction: Divide each concentration into two aliquots. To Aliquot A, add a micro-molar concentration of Reichardt's Dye (Betaine 30). To Aliquot B, add 4-nitroanisole.

-

Equilibration: Allow solutions to equilibrate at exactly 25.0 °C in a thermostatic bath for 30 minutes to ensure conformational stability.

-

Spectroscopic Analysis: Record the UV-Vis absorption maximum ( λmax ) for each solution using a dual-beam spectrophotometer.

-

Data Decoupling: Calculate the transition energy ( ET ) for both probes. Extract the α parameter by subtracting the π∗ contribution (derived from the 4-nitroanisole baseline) from the total ET of Reichardt's Dye.

Self-validating solvatochromic workflow isolating the specific HBD parameter.

Protocol 2: NMR-Based Titration for Association Constants ( Ka )

Causality & Logic: While solvatochromism provides a macroscopic solvent parameter, 1 H-NMR titration reveals the microscopic thermodynamics of the H-bond. By using a non-competing solvent ( CCl4 ), we prevent the bulk medium from masking the solute-solute interaction, allowing us to measure the intrinsic association constant ( Ka ) between the fluorinated alcohol and a standard acceptor.

Step-by-Step Methodology:

-

Donor Preparation: Dissolve 1,1,1,2,2-pentafluoropentan-3-ol in anhydrous CCl4 at a constant, low concentration (e.g., 5 mM) to prevent self-association (dimerization).

-

Titration: Titrate the solution with increasing equivalents (0.1 to 10.0 eq) of a standard H-bond acceptor, such as acetone- d6 .

-

NMR Acquisition: Acquire 1 H-NMR spectra at each titration point. Track the chemical shift ( δ ) of the hydroxyl proton. A downfield shift will occur due to the deshielding effect of the H-bond formation.

-

Thermodynamic Fitting: Plot the change in chemical shift ( Δδ ) against the concentration of the acceptor. Fit the curve to a 1:1 binding isotherm using non-linear regression to extract the association constant ( Ka ).

Applications in Drug Development & Catalysis

The unique HBD profile of 1,1,1,2,2-pentafluoropentan-3-ol makes it a highly strategic moiety in advanced chemical design:

-

Medicinal Chemistry (Bioisosteres): In the development of peptidomimetic inhibitors—such as those targeting the human cytomegalovirus (HCMV) protease—incorporating a pentafluoroethyl-substituted alcohol modulates both the pKa and lipophilicity of the drug candidate (5)[5]. The attenuated HBD strength (due to IMHB) improves membrane permeability. Once inside the active site, the protein environment can force the alcohol into the active antiperiplanar conformation, unleashing its full HBD potential for target engagement[1].

-

H-Bond Directed Catalysis: As a solvent or additive, its strong HBD capacity (when the IMHB is broken by a strong acceptor) allows it to activate electrophiles (e.g., carbonyls or epoxides) via hydrogen bonding, significantly accelerating reaction rates without the need for harsh Lewis acids[2].

References

-

Influence of the Structure of Polyfluorinated Alcohols on Brønsted Acidity/Hydrogen-Bond Donor Ability and Consequences on the Promoter Effect Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols Source: PubMed Central (PMC) - NIH URL:[Link]

-

Peptidomimetic Inhibitors of the Human Cytomegalovirus Protease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Theoretical, Semiempirical, and Experimental Solvatochromic Comparison Methods for the Construction of the α1 Scale of Hydrogen-Bond Donation of Solvents Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

-

Computational Estimation of the Aqueous Acidities of Alcohols, Hydrates, and Enols Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

Sources

Crystal Structure Analysis of 1,1,1,2,2-Pentafluoropentan-3-ol Derivatives: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] The 1,1,1,2,2-pentafluoroalkyl motif, in particular, offers a compelling blend of steric and electronic features. Understanding the precise three-dimensional atomic arrangement of derivatives of 1,1,1,2,2-pentafluoropentan-3-ol through single-crystal X-ray diffraction (SCXRD) is therefore not merely an academic exercise; it is fundamental to establishing structure-activity relationships (SAR) and rationally designing next-generation therapeutics and materials. This guide provides a comprehensive, field-proven walkthrough of the entire crystal structure analysis workflow, from the synthesis and characterization of these challenging molecules to the nuanced interpretation of their complex crystal packing, which is often governed by a subtle interplay of non-covalent interactions involving fluorine.[2][3]

The Unique Role of Fluorine in Crystal Engineering

Before delving into protocols, it is crucial to understand why the crystallography of fluorinated compounds demands special consideration. The high electronegativity of fluorine and the unique character of the C-F bond drastically alter a molecule's properties compared to its hydrocarbon analogs.[4]

-

Altered Intermolecular Forces: Unlike other halogens, fluorine is a poor hydrogen bond acceptor. Instead, it participates in a diverse array of weaker, yet structurally significant, non-covalent interactions. These include C–H···F, C–F···π, and F···F contacts.[2][3][5] These interactions, while individually weak, collectively provide the necessary cohesion to the crystal lattice and can dictate the overall supramolecular assembly.[2][6]

-

Conformational Influence: The introduction of multiple fluorine atoms, as in the pentafluoroethyl group, can create significant conformational biases. For instance, vicinal C-F bonds often adopt a gauche arrangement to minimize dipole-dipole repulsions, which can lead to helical conformations along the carbon backbone.[7]

-

Crystallization Challenges: The polarity and distinct interaction profile of fluorinated molecules often complicate the process of obtaining high-quality single crystals.[8] These compounds can be prone to forming oils or amorphous solids, necessitating a systematic and patient approach to screening crystallization conditions.

This guide is therefore structured to address these unique challenges, providing not just steps, but the underlying rationale to empower researchers to make informed decisions.

Synthesis and Spectroscopic Confirmation

A robust structural analysis begins with the unambiguous synthesis and purification of the target compound. While numerous specific synthetic routes exist, a common approach involves the nucleophilic addition of a pentafluoroethyl organometallic reagent to an appropriate aldehyde.

Protocol 1: General Synthesis of a 1,1,1,2,2-Pentafluoropentan-3-ol Derivative

-

Reagent Preparation: Generate pentafluoroethyl lithium (CF₃CF₂Li) or the corresponding Grignard reagent (CF₃CF₂MgBr) in situ at low temperature (typically -78 °C) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) from a suitable precursor like pentafluoroethyl iodide.

-

Nucleophilic Addition: Slowly add a solution of the desired aldehyde (e.g., propanal for the parent compound) in the same anhydrous solvent to the organometallic reagent at -78 °C. The causality here is critical: maintaining low temperature prevents side reactions and decomposition of the highly reactive organometallic species.

-

Reaction Quench: After stirring for a designated period (e.g., 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the desired alcohol.

-

Extraction and Purification: Perform a standard aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). The crude product must then be rigorously purified, typically via flash column chromatography on silica gel, to remove unreacted starting materials and byproducts that would inhibit crystallization.

Spectroscopic Validation

Prior to attempting crystallization, the identity and purity of the synthesized derivative must be confirmed.

-

NMR Spectroscopy:

-

¹H NMR: Will show a characteristic signal for the proton on the oxygen-bearing carbon (the carbinol proton) in the 3.4-4.5 δ range.[9][10] The O-H proton itself often appears as a broad singlet whose position is concentration-dependent.[11]

-

¹³C NMR: The carbon attached to the hydroxyl group will be deshielded, appearing in the 50-80 δ range.[9]

-

¹⁹F NMR: This is the most diagnostic technique. The CF₃ and CF₂ groups will present as distinct multiplets with characteristic chemical shifts and coupling constants. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment.[12][13]

-

-

Infrared (IR) Spectroscopy: A strong, broad O-H stretching absorption between 3300-3600 cm⁻¹ and a strong C-O stretching band near 1050 cm⁻¹ are definitive indicators of the alcohol functional group.[9]

The Crystallization Workflow: A Systematic Approach

Obtaining diffraction-quality single crystals is often the most significant bottleneck.[14] A systematic screening of various techniques and solvent systems is paramount.

Experimental Protocol 2: Screening for Crystallization Conditions

-

Material Purity: Start with the highest purity material available (>99%). Impurities are a primary inhibitor of crystal nucleation and growth.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon gentle heating.[8]

-

Screening Techniques: Employ multiple methods in parallel.

-

Slow Evaporation: Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile solvent (e.g., acetone, dichloromethane) in a small vial.[14] Loosely cap the vial to allow the solvent to evaporate over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14] This method offers excellent control and often yields high-quality crystals.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, and then transfer to a refrigerator or freezer.

-

Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface as the anti-solvent slowly diffuses into the solution.[14]

-

The diagram below illustrates the decision-making process for the entire structural analysis project.

Caption: General workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction: Data to Structure

Once a suitable crystal is obtained, the process of elucidating its structure using X-ray diffraction can begin.

Protocol 3: Data Collection, Solution, and Refinement

-

Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (e.g., to 100 K or 150 K). This is a self-validating step; cooling minimizes atomic thermal vibrations, leading to higher resolution data and a more precise final structure.[15] A modern diffractometer then collects a series of diffraction images as the crystal is rotated in the X-ray beam.

-

Data Processing: Specialized software is used to integrate the diffraction spots from the images and reduce the data to a reflection file containing Miller indices (h,k,l) and their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using either direct methods or dual-space methods to generate an initial electron density map and a preliminary atomic model.

-

Common Software: SHELXT, SIR.[16]

-

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Model Validation: The final structural model is rigorously validated. A checkCIF report is generated, which flags potential issues with the data or model, ensuring the trustworthiness of the final structure. This report is a mandatory part of depositing the structure into a public database.

Interpreting the Structure: Beyond the Molecule

The final Crystallographic Information File (CIF) contains a wealth of information. The analysis should focus not only on the intramolecular geometry (bond lengths, angles) but also on the intermolecular interactions that define the crystal packing.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The table below presents hypothetical, yet representative, crystallographic data for two derivatives.

| Parameter | Derivative A (R = -CH₃) | Derivative B (R = -Ph) |

| Formula | C₆H₇F₅O | C₁₁H₉F₅O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.56 | 10.21 |

| b (Å) | 12.34 | 15.88 |

| c (Å) | 9.12 | 7.95 |

| β (°) | 105.2 | 90 |

| Volume (ų) | 930.5 | 1287.4 |

| Key Interactions | O-H···O Hydrogen Bonds, C-H···F contacts | O-H···O Hydrogen Bonds, C-H···F, C-F···π contacts |

Analysis of Non-Covalent Interactions

The crystal packing of these derivatives is typically dominated by a hydrogen-bonding network involving the hydroxyl groups. However, the pentafluoroethyl group plays a crucial directing role through weaker interactions.

Caption: Key intermolecular interactions in fluorinated alcohols.

-

Hydrogen Bonding: The primary interaction is almost always the O-H···O hydrogen bond, which typically forms chains or dimeric motifs that act as the primary structural scaffold.

-

C-H···F Interactions: These are ubiquitous and act as secondary stabilizing forces, connecting the primary hydrogen-bonded scaffolds.[19]

-

F···F Interactions: While once controversial, it is now understood that these contacts can be stabilizing and are often the result of close packing and electrostatic interactions between charge-deficient and charge-concentrated regions on the fluorine atoms.[2][5]

-

Database Comparison: The final step in a thorough analysis is to compare the determined structure with related structures in the Cambridge Structural Database (CSD).[20][21] This provides invaluable context, revealing common packing motifs, conformational preferences, and unusual geometric parameters.

Conclusion